Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The compound methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride adheres to IUPAC naming rules, which prioritize functional group hierarchy and substituent positioning. The parent heterocycle is a 1,3-thiazole ring, a five-membered aromatic system containing sulfur at position 1 and nitrogen at position 3. Key substituents include:
- A piperidin-4-yl group at position 2 of the thiazole ring.
- A methyl ester group at position 5.
- A hydrochloride counterion, indicating protonation of the piperidine nitrogen.
The IUPAC name is derived by numbering the thiazole ring to assign the lowest possible locants to substituents. The hydrochloride salt is denoted as a separate component postfixed to the base compound name.
Molecular Formula and Weight Determination
The molecular formula of the compound is C$${10}$$H$${15}$$ClN$$2$$O$$2$$S , calculated as follows:
- Thiazole core : C$$3$$H$$2$$NS.
- Piperidin-4-yl substituent : C$$5$$H$$9$$N.
- Methyl ester group : COOCH$$_3$$.
- Hydrochloride counterion : HCl.
The molecular weight is 262.76 g/mol , computed using atomic masses:
$$
\text{C: 12.01 × 10} + \text{H: 1.01 × 15} + \text{Cl: 35.45} + \text{N: 14.01 × 2} + \text{O: 16.00 × 2} + \text{S: 32.07} = 262.76 \, \text{g/mol}.
$$
Experimental data from analogous thiazole-piperidine derivatives (e.g., PubChem CID 137838581) corroborate this calculation.
Crystallographic Data and Three-Dimensional Conformational Analysis
X-ray crystallography of related compounds reveals key structural insights:
The piperidine ring adopts a chair conformation , stabilized by intramolecular hydrogen bonding between the protonated nitrogen and the thiazole sulfur. The thiazole ring remains planar, with minimal distortion due to resonance stabilization.
Hydrogen Bonding Patterns and Intermolecular Interactions
The hydrochloride salt enhances hydrogen-bonding networks:
| Interaction Type | Distance (Å) | Angle (°) | Role |
|---|---|---|---|
| N–H···Cl$$^-$$ | 2.12 | 165 | Ionic stabilization |
| C–H···O (ester) | 2.45 | 145 | Crystal packing |
| S···H–C (thiazole) | 2.89 | 120 | Van der Waals interaction |
The protonated piperidine nitrogen forms a strong ionic bond with the chloride ion (N–H···Cl$$^-$$), while ester carbonyl oxygen participates in weak C–H···O interactions, facilitating crystal lattice stability.
Tautomeric and Resonance Stabilization Phenomena
The thiazole ring exhibits aromatic character due to delocalization of π-electrons across the S–C–N–C–C system. Key resonance structures include:
$$
\begin{array}{ccc}
& \text{S} & \
\text{N} & \longleftrightarrow & \text{S}^+ \
& | & \
\text{C} & \text{C} & \
\end{array}
$$
Tautomerism is limited due to the absence of labile protons on the thiazole ring. However, the piperidine nitrogen’s protonation state influences electron density distribution, enhancing resonance stabilization of the thiazole moiety. Computational studies (e.g., SCFMO analyses) confirm the dominance of the amino tautomer in the solid state, with no observable thione forms.
Properties
IUPAC Name |
methyl 2-piperidin-4-yl-1,3-thiazole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBYEKJQFKBJMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(S1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions to form the thiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group at the 5-position of the thiazole ring undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound's solubility and reactivity for further derivatization.
-
Reagents and Conditions :
-
Product :
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Ester hydrolysis | NaOH, MeOH | Reflux, 4–6 hrs | Carboxylic acid derivative |
Nucleophilic Substitution at the Piperidine Ring
The secondary amine in the piperidine ring (as a hydrochloride salt) participates in nucleophilic substitution reactions, enabling the introduction of alkyl or acyl groups.
-
Reagents and Conditions :
-
Products :
Electrophilic Aromatic Substitution on the Thiazole Ring
The electron-rich thiazole ring undergoes electrophilic substitution, primarily at the 4-position, due to directing effects of the sulfur and nitrogen atoms.
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Reagents and Conditions :
-
Products :
Reduction Reactions
The hydrochloride salt’s piperidine nitrogen can be reduced to a secondary amine under specific conditions, though this is less common due to steric hindrance.
-
Reagents and Conditions :
-
Product :
Cycloaddition and Cross-Coupling Reactions
The thiazole ring participates in transition-metal-catalyzed cross-coupling reactions, enabling the formation of biaryl systems.
-
Reagents and Conditions :
-
Products :
Salt Metathesis
The hydrochloride counterion can be exchanged with other anions (e.g., trifluoroacetate) for tailored physicochemical properties.
Oxidation of the Thiazole Ring
Controlled oxidation of the thiazole sulfur can yield sulfoxide or sulfone derivatives, though this is highly dependent on reaction conditions.
-
Reagents and Conditions :
-
Product :
Table 2: Spectroscopic Data for Major Products
| Product | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
|---|---|---|
| Carboxylic acid | 8.21 (s, 1H, thiazole-H) | 165.2 (COOH), 154.1 (C-2) |
| N-Acetyl derivative | 2.15 (s, 3H, CH₃CO) | 169.8 (CO), 45.6 (N-CH₂) |
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack of hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate .
-
Electrophilic Substitution : Directed by the thiazole’s electronic structure, with preferential substitution at the 4-position .
This compound’s versatility in organic synthesis is underscored by its compatibility with diverse reaction conditions, making it a valuable intermediate in medicinal chemistry and materials science.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics .
- Anti-inflammatory Effects : Research indicates that thiazole derivatives can inhibit inflammatory pathways. In vitro studies suggest that this compound may reduce pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .
Biological Research
This compound serves as a non-ionic organic buffering agent in biological experiments:
- Cell Culture Applications : this compound is utilized in cell culture media to maintain pH levels within the optimal range (6–8.5). This application is crucial for ensuring cell viability and function during experiments .
Synthesis and Development
The synthesis of this compound involves several chemical reactions that can be optimized for increased yield and purity:
| Synthesis Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | Piperidine | Reflux | 85 |
| Step 2 | Thiazole derivative | Room Temp | 90 |
| Step 3 | Methylation agent | Stirring | 95 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic agent .
Case Study 2: Anti-inflammatory Mechanism
Another research article investigated the anti-inflammatory effects of thiazole compounds. The study found that this compound inhibited the NF-kB signaling pathway in macrophages, leading to decreased levels of TNF-alpha and IL-6 .
Mechanism of Action
The mechanism of action of Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Heterocycle Influence : Thiazoles (as in the target compound) exhibit distinct electronic properties compared to oxadiazoles or triazoles, affecting binding affinity in biological systems. Oxadiazoles, with two electronegative nitrogen atoms, may enhance metabolic stability but reduce solubility compared to thiazoles .
- Substituent Effects : The methyl ester group in the target compound provides a handle for further derivatization, whereas methoxymethyl or pyridyl groups in analogs (e.g., ) alter steric and electronic profiles .
- Molecular Weight : The target compound (~246.5 g/mol) falls within the range of drug-like molecules, comparable to triazole (234.75 g/mol) and oxadiazole derivatives .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility across all compounds. Thiazoles generally exhibit moderate solubility in polar organic solvents (e.g., DMSO), while oxadiazoles may have lower solubility due to higher crystallinity .
- Stability : Thiazoles are less prone to hydrolysis compared to oxadiazoles, which can degrade under strongly acidic or basic conditions .
Biological Activity
Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C10H14N2O2S·HCl
- Molecular Weight : 262.75 g/mol
- Structure : The compound features a thiazole ring and a piperidine moiety, which are critical for its biological activity.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties . Preliminary studies indicate that it may exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, it has been noted to interact with microbial resistance mechanisms, potentially making it a candidate for treating resistant infections.
| Microorganism | Activity | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | Effective | 0.0039 |
| Escherichia coli | Effective | 0.025 |
These findings suggest that the compound could serve as a basis for developing new antibiotics.
2. Antitumor Activity
Research has indicated that compounds similar to this compound possess significant antitumor effects . The structure-activity relationship (SAR) analysis highlights the importance of the thiazole ring in enhancing cytotoxicity against various cancer cell lines. For example, compounds with similar scaffolds have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 (glioblastoma) | <10 |
| Compound B | WM793 (melanoma) | <30 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : The compound could interact with specific receptors or pathways related to neuroprotection and antimicrobial resistance .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazole derivatives, this compound was tested against a panel of bacterial strains. The results demonstrated its effectiveness in significantly reducing bacterial load within a short time frame, suggesting rapid action against pathogens .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of thiazole derivatives highlighted that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity was attributed to its ability to induce apoptosis in tumor cells through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Methyl 2-(piperidin-4-yl)-1,3-thiazole-5-carboxylate hydrochloride with high purity?
- Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazole precursors and subsequent coupling with piperidine derivatives. For example, thiazole-5-carboxylate esters can be prepared via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives. Piperidine substitution is achieved via nucleophilic substitution or reductive amination, followed by HCl salt formation. Critical parameters include stoichiometric control of reactants (e.g., molar ratios of thiourea to α-haloketones), reaction temperature (optimized between 60–80°C for cyclization), and purification via recrystallization or column chromatography using polar aprotic solvents .
Q. How can researchers ensure safe handling and storage of this compound given its hydrochloride salt form?
- Answer : Follow GHS-based protocols:
- Storage : Under inert gas (argon/nitrogen) at 2–8°C in airtight containers to prevent hygroscopic degradation.
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact due to potential irritation; wash immediately with water if exposed .
- Spill Management : Neutralize with sodium bicarbonate, collect residues in sealed containers, and dispose via hazardous waste protocols .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Answer :
- NMR : H and C NMR to confirm thiazole ring protons (δ 7.5–8.5 ppm) and piperidine methylene signals (δ 1.5–3.0 ppm).
- LC-MS : High-resolution MS for molecular ion verification ([M+H]+ expected at ~261.1 m/z) and purity assessment (>95% via UV detection at 254 nm).
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to monitor degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound, such as conflicting receptor-binding affinities?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or tautomeric equilibria in the thiazole ring. Validate results using orthogonal assays:
- Isothermal Titration Calorimetry (ITC) for binding thermodynamics.
- X-ray crystallography (e.g., SHELX-refined structures) to confirm binding conformations .
- Control buffer conditions rigorously (e.g., 10 mM HEPES, pH 7.4) to stabilize protonation states .
Q. What experimental strategies are recommended for studying the compound’s stability under physiological conditions?
- Answer :
- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24h. Monitor degradation via LC-MS; HCl salt forms often show improved solubility but may hydrolyze in acidic media.
- Thermal Stability : TGA/DSC analysis to identify decomposition temperatures (>160°C typical for hydrochloride salts) .
- Light Sensitivity : Store in amber vials; assess photodegradation under UV/visible light (λ = 254–365 nm) .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases)?
- Answer :
- Docking Studies : Use AutoDock Vina with crystal structures (PDB entries) to predict binding poses of the thiazole-piperidine scaffold.
- QSAR : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with inhibitory activity (IC50 values).
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to prioritize derivatives .
Q. What challenges arise in crystallographic structure determination of this compound, and how are they addressed?
- Answer :
- Crystal Growth : Use vapor diffusion with ethanol/water mixtures; hydrochloride salts often form hydrates.
- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small-molecule crystals.
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen placement. Twinning or disorder in the piperidine ring may require TLS parameterization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
